2-(2-Chloro-phenylimino)-5-(2-methoxy-3-nitro-benzylidene)-thiazolidin-4-one
Description
2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidine family Thiazolidine derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Properties
Molecular Formula |
C17H12ClN3O4S |
|---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
(5Z)-2-(2-chlorophenyl)imino-5-[(2-methoxy-3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-15-10(5-4-8-13(15)21(23)24)9-14-16(22)20-17(26-14)19-12-7-3-2-6-11(12)18/h2-9H,1H3,(H,19,20,22)/b14-9- |
InChI Key |
AJZSDZUZDNNHMY-ZROIWOOFSA-N |
Isomeric SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])/C=C\2/C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Canonical SMILES |
COC1=C(C=CC=C1[N+](=O)[O-])C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one typically involves the reaction of 2-chlorobenzaldehyde with 3-nitro-2-methoxybenzaldehyde in the presence of a thiazolidine derivative. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted thiazolidinones.
Scientific Research Applications
2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: Known for its antidiabetic properties.
Thiazole: Exhibits antimicrobial and antifungal activities.
Indole derivatives: Possess diverse biological activities, including antiviral and anticancer properties.
Uniqueness
2-[(2-chlorophenyl)imino]-5-{3-nitro-2-methoxybenzylidene}-1,3-thiazolidin-4-one is unique due to its combination of a thiazolidine ring with a nitro and methoxy-substituted benzylidene group. This unique structure contributes to its diverse biological activities and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
